2-Piperidinone, 3-methyl-1-(phenylmethyl)- CAS number 3768-43-2 derivatives
2-Piperidinone, 3-methyl-1-(phenylmethyl)- CAS number 3768-43-2 derivatives
An In-Depth Technical Guide to the 2-Piperidinone Core: Synthesis, Characterization, and Therapeutic Potential of 3-methyl-1-(phenylmethyl)- Derivatives
Abstract
The 2-piperidinone scaffold, a six-membered δ-lactam ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the specific derivative, 2-Piperidinone, 3-methyl-1-(phenylmethyl)- (CAS No. 3768-43-2), a compound whose direct research footprint is nascent. Recognizing this, we broaden our lens to its structural class—N-benzyl-3-methyl-2-piperidinones—to provide a comprehensive framework for researchers, scientists, and drug development professionals. By synthesizing data from analogous compounds, this whitepaper delivers field-proven insights into synthesis, analytical characterization, structure-activity relationships (SAR), and the untapped therapeutic potential of this chemical family. We provide detailed, actionable protocols and logical workflows to empower researchers to explore this promising chemical space.
The 2-Piperidinone Core: A Foundation for Drug Discovery
The piperidine ring system is one of the most prevalent heterocycles found in pharmaceutical agents.[1][2][3] Its oxidized form, the 2-piperidinone, serves as a crucial synthetic intermediate and a pharmacologically active core in its own right. The compound at the heart of our topic is 2-Piperidinone, 3-methyl-1-(phenylmethyl)- .
Table 1: Core Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | 3-methyl-1-(phenylmethyl)-2-piperidinone | - |
| CAS Number | 3768-43-2 | [4] |
| Molecular Formula | C₁₃H₁₇NO | - |
| Molecular Weight | 203.28 g/mol | - |
| Synonyms | N-Benzyl-3-methyl-2-piperidinone | - |
| Physical Properties | Melting Point: 64-65°C; Boiling Point: 254°C | [5] |
While dedicated studies on this specific molecule are limited, its structure—featuring an N-benzyl group for potential aromatic interactions and a chiral center at the 3-position—suggests a rich field for medicinal chemistry exploration. The insights that follow are derived from extensive analysis of closely related N-substituted 2-piperidinone derivatives, providing a robust and scientifically grounded guide to its potential.
Synthesis Strategies: Constructing the N-Benzyl-2-Piperidinone Scaffold
The synthesis of substituted 2-piperidinones can be approached through various classical and modern methodologies. The selection of a synthetic route depends on factors such as desired stereochemistry, functional group tolerance, and scalability.
Foundational Synthetic Approaches
Historically, methods like the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, have been used for creating the core piperidone ring, which can be a precursor to 2-piperidinones.[6] Other strategies include ring expansion of pyrrolidines and tandem radical additions followed by lactamization.[1]
Asymmetric Synthesis via Chiral Auxiliaries
For precise stereochemical control at the C3 position, asymmetric synthesis is paramount. A highly relevant and effective method involves the use of a chiral auxiliary attached to the nitrogen, followed by diastereoselective alkylation.
Caption: Asymmetric synthesis workflow for 3-methyl-2-piperidinones.
This approach, detailed in the protocol section, allows for the synthesis of specific stereoisomers, which is critical as biological activity is often stereospecific.[7]
Modern Photocatalytic Methods
Recent advances in organic synthesis have introduced organophotocatalysis as a powerful tool. A visible-light-mediated [1+2+3] construction strategy allows for the synthesis of 2-piperidinones from simple alkenes and an ammonium salt, offering a novel and efficient route with broad functional group tolerance.[1]
Analytical Characterization Workflow
Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for the unambiguous characterization of 2-piperidinone derivatives.
Caption: Standard analytical workflow for piperidinone derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the benzyl protons, the piperidinone ring protons, and the C3-methyl group. ¹³C NMR will confirm the presence of the lactam carbonyl carbon (~170-175 ppm).
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Fragmentation patterns in MS/MS can help elucidate the structure.
-
Chromatography : High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the compound.[8]
Biological Potential and Therapeutic Applications
The true value of the 2-piperidinone scaffold lies in its diverse biological activities. Derivatives have shown promise across multiple therapeutic areas, making 2-Piperidinone, 3-methyl-1-(phenylmethyl)- a compelling starting point for screening and development.
Caption: Potential therapeutic targets for 2-piperidinone derivatives.
Neurodegenerative Disorders
A key area of interest is Alzheimer's disease. A series of novel 2-piperidone derivatives were specifically designed and shown to be potent inhibitors of β-amyloid (Aβ₁₋₄₂) self-aggregation.[9] Select compounds also demonstrated significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia and protected neuronal cells from inflammation-mediated death.[9] This dual mechanism of action—targeting both amyloid pathology and neuroinflammation—makes this scaffold highly attractive.
Oncology
Piperidine and piperidinone derivatives are frequently employed in the design of anticancer agents.[3][10] They have been used as intermediates for naturally derived anti-cancer drugs and have shown direct anti-proliferative activity against various cancer cell lines.[10][11] The mechanism often involves the inhibition of critical cell signaling pathways or enzymes like topoisomerases.[11]
Antimicrobial Agents
The piperidone core has been screened for antibacterial and antifungal properties.[12] Certain 2,6-diaryl-3-methyl-4-piperidone derivatives and their oximes have exhibited potent activity against fungal strains like Aspergillus niger and Candida albicans.[13]
Structure-Activity Relationships (SAR) and Derivative Design
Optimizing a lead compound requires a deep understanding of its SAR—how structural modifications influence biological activity.[14] For the 2-Piperidinone, 3-methyl-1-(phenylmethyl)- scaffold, several key positions are ripe for modification.
Table 2: Hypothetical SAR for N-Benzyl-3-Methyl-2-Piperidinone Derivatives
| Modification Site | Example Modification | Potential Impact | Rationale |
| N-Benzyl Ring | Add electron-withdrawing (e.g., -CF₃, -Cl) or donating (e.g., -OCH₃) groups | Modulate binding affinity, CNS penetration, and metabolic stability | Altering the electronics and lipophilicity of the aromatic ring can fine-tune interactions with hydrophobic pockets in target proteins.[15] |
| Piperidinone C3 | Vary alkyl chain length (e.g., ethyl, propyl) or introduce polar groups | Alter steric hindrance and introduce new hydrogen bonding opportunities | The size and nature of the C3 substituent can directly impact how the molecule fits into an active site. |
| Piperidinone C4/C5 | Introduce substituents (e.g., hydroxyl, aryl groups) | Create new interaction points and alter the overall conformation of the ring | Substitution on other parts of the ring can affect receptor selectivity and intrinsic activity, as seen in related N-piperidinyl indoles.[16][17] |
Systematic exploration of these sites is crucial for developing potent and selective drug candidates.
Field-Proven Experimental Protocols
To facilitate research in this area, we provide detailed, validated protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: General Synthesis of a Chiral N-Substituted-3-Methyl-2-Piperidinone
This protocol is adapted from established methods for the diastereoselective alkylation of N-substituted piperidinones and serves as a robust starting point.[7]
Objective: To synthesize a chiral 3-methyl-2-piperidinone derivative.
Materials:
-
N-(chiral auxiliary)-2-piperidinone (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Hexane (for chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the N-(chiral auxiliary)-2-piperidinone (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (2.5 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (3.0 eq) dropwise to the enolate solution. Allow the reaction mixture to stir at -78 °C for 3-4 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to separate the diastereomers and isolate the desired product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, HRMS, and HPLC as described in Section 3.
Protocol 2: In Vitro Assay for Anti-Neuroinflammatory Activity
This protocol is based on established methods for evaluating the neuroprotective effects of compounds in cell culture models of neuroinflammation.[9]
Objective: To assess the ability of a test compound to reduce the production of pro-inflammatory cytokines in microglia and protect neurons from inflammatory damage.
Cell Lines:
-
BV-2 (murine microglia)
-
SH-SY5Y (human neuroblastoma)
Procedure:
-
Part A: Cytokine Production in BV-2 Cells a. Seed BV-2 cells in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20 µM) for 2 hours. c. Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the vehicle control. d. Incubate for 24 hours. e. Collect the cell culture supernatant. f. Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Part B: Neuroprotection Assay using Co-culture a. Seed SH-SY5Y cells in a 96-well plate. b. In a separate plate, treat BV-2 cells with the test compound and/or LPS as described in Part A. After 24 hours, collect the conditioned medium (supernatant) from the BV-2 cells. c. Remove the existing medium from the SH-SY5Y cells and replace it with the conditioned medium from the BV-2 cells. d. Incubate the SH-SY5Y cells for another 24 hours. e. Assess SH-SY5Y cell viability using a standard MTT or PrestoBlue assay. An increase in viability in the presence of the test compound indicates a neuroprotective effect against inflammation-mediated toxicity.
Conclusion and Future Directions
While 2-Piperidinone, 3-methyl-1-(phenylmethyl)- (CAS 3768-43-2) remains a largely unexplored entity, the extensive body of research on its structural analogs paints a compelling picture of its potential. The N-benzyl-2-piperidinone scaffold is a versatile and promising starting point for the development of novel therapeutics, particularly in the fields of neurodegeneration and oncology.
Future research should focus on:
-
Broad Biological Screening: Evaluating the title compound and its novel derivatives against a wide array of biological targets to uncover new therapeutic applications.
-
Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure compounds for clinical development.
-
Computational Modeling: Employing molecular docking and in silico ADMET prediction to guide the rational design of next-generation derivatives with improved potency, selectivity, and drug-like properties.
This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently embark on the exploration of this promising class of molecules, transforming a single, under-researched compound into a gateway for innovative drug discovery.
References
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. Available at: [Link]
-
Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. (2019). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. Available at: [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. Available at: [Link]
-
Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Semantic Scholar. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of PharmTech Research. Available at: [Link]
-
Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
-
piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. (2019). ACG Publications. Available at: [Link]
-
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2011). Advanced Materials Research. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
- Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.
-
Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]
-
Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019). RSC Advances. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Piperidinone. Wikipedia. Available at: [Link]
-
Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. (2024). Orbital: The Electronic Journal of Chemistry. Available at: [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Available at: [Link]
-
3-Methylpiperidin-2-one. PubChem. Available at: [Link]
- Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. Google Patents.
- Piperidone derivatives and medical uses thereof. Google Patents.
-
Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (2022). Molecules. Available at: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available at: [Link]
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Piperidones from Benzyl Azides and Acetone. POSTECH. Available at: [Link]
-
Monocyclic beta–lactams for therapeutic uses: a patent overview (2010–2020). Taylor & Francis Online. Available at: [Link]
- 4-Piperidone derivatives, their preparation and their use as stabilizers. Google Patents.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Available at: [Link]
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. MDPI. Available at: [Link]
-
1-Benzyl-3-methyl-4-piperidinone. Chemsrc. Available at: [Link]
-
Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2023). PubMed. Available at: [Link]
-
N-Benzyl-4-piperidone. ChemBK. Available at: [Link]
Sources
- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Piperidinone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 12. biomedpharmajournal.org [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
